3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(21)11-25-15-5-4-13-8-17(20(22)26-19(13)10-15)16-9-14(23-2)6-7-18(16)24-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKWGFMFUYNTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,5-Dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-ones, characterized by its unique structural features that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one. Its molecular formula is , and it has a molecular weight of approximately 366.35 g/mol. The structure includes a chromen-2-one core with specific substitutions that may influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromen derivatives, including 3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one. For instance, research on related compounds has demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). In vitro assays revealed that certain derivatives exhibit IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
Table 1: Anticancer Activity of Chromen Derivatives
| Compound | Cell Line | IC50 (µg/ml) | Reference |
|---|---|---|---|
| 3-(2,5-Dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one | MCF-7 | TBD | |
| Compound 13a | MCF-7 | 5.5 | |
| Compound 13d | HepG-2 | 6.9 |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Compounds with similar structures have shown promising results in protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies suggest that derivatives of chromen-2-one may possess antimicrobial properties. The mechanism often involves the inhibition of microbial growth through interactions with cellular targets or disruption of metabolic pathways.
The mechanism by which 3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one exerts its biological effects likely involves the modulation of specific enzymes and receptors. For example:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.
- Receptor Interaction : It can interact with receptors that regulate cellular signaling pathways, potentially leading to apoptosis in cancer cells.
- Molecular Docking Studies : Computational studies have indicated that this compound fits well into the active sites of target proteins, suggesting a strong binding affinity which may correlate with its biological activity .
Case Studies and Research Findings
Several case studies have investigated the biological activities of similar compounds:
- Study on Coumarin Derivatives : A series of coumarin derivatives were synthesized and tested for their anticancer properties against MCF-7 and HepG-2 cell lines. Results indicated that structural modifications significantly impacted their efficacy .
- Antioxidant Studies : Research showed that certain chromen derivatives could effectively reduce oxidative stress markers in vitro, indicating their potential as therapeutic agents in oxidative stress-related diseases.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Polarity and Bioavailability: The 2-oxopropoxy group in the target compound introduces a ketone functionality, increasing polarity compared to non-oxygenated substituents (e.g., propyl in 5,7-dihydroxy-4-propyl-2H-chromen-2-one) . This may enhance aqueous solubility and membrane permeability.
Biological Activity: While direct activity data for the target compound is unavailable, analogs with hydroxyl or prenyl groups (e.g., neobavaisoflavone) exhibit anticancer and antimicrobial properties . The 2-oxopropoxy group’s electron-withdrawing nature may modulate binding to proteins such as Aβ42, as seen in prenylflavonoid studies .
Synthetic Accessibility :
- Yields for coumarin derivatives vary significantly (32–55%), influenced by substituent complexity. The target compound’s synthesis may require specialized steps for introducing the 2-oxopropoxy group, similar to aldol condensation methods used for dimethoxyphenyl-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
